molecular formula C12H8ClN3 B1421022 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1019164-34-1

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B1421022
M. Wt: 229.66 g/mol
InChI Key: ACCBQSBWDNAFOE-UHFFFAOYSA-N
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Description

“4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C12H8ClN3 . The compound is a white solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives was synthesized by one-step reaction of ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives and N-arylalkyl-2-chloroacetamide . Another study reported the synthesis of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine scaffold in a multigram scale in a cost-efficient manner .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” consists of a pyrazole ring bound to a phenyl group . The InChI code for the compound is 1S/C12H8ClN3/c13-12-11-8-10 (9-4-2-1-3-5-9)15-16 (11)7-6-14-12/h1-8H .


Physical And Chemical Properties Analysis

“4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” is a white solid with a melting point of 316–318 °C . Its molecular weight is 229.67 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-Hydrazinylpyrazolo[1,5-а]pyrazines, a derivative of 4-chloropyrazolo[1,5-а]pyrazines, are synthesized using reactions with hydrazine hydrate. These are further combined with compounds having one or two reactive sites, forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Additionally, reactions with acetylacetone and ethoxymethylene derivatives synthesize 4-(1-pyrazolyl)-substituted pyrazolo[1,5-а]pyrazines (Tsizorik et al., 2018).

  • Chemical Modifications : Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, are converted into various derivatives, including 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines through cyclocondensation reactions (Tsizorik et al., 2020).

Biological and Pharmacological Activities

  • Antimycobacterial Activity : Certain N-phenylpyrazine-2-carboxamides, including derivatives of 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine, exhibit significant in vitro activity against Mycobacterium tuberculosis. These compounds demonstrate a broad spectrum of antimycobacterial activity with different substituents on the pyrazine and phenyl core (Zítko et al., 2013).

  • Anticancer Properties : 5-Benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, synthesized from 4-chloro-2-phenylpyrazolo[1,5-a]pyrazines, have been found to induce apoptosis in H322 lung cancer cells, suggesting potential anticancer applications (Lv et al., 2012).

Miscellaneous Applications

  • DNA Binding and Antimicrobial Properties : Pyrazine derivatives, including chlorohydrazinopyrazine derivatives from 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine, have been studied for their physicochemical, cytotoxic, and DNA-binding properties. These compounds have shown high affinity to DNA and potential application in clinical use due to non-toxicity towards human dermal keratinocytes (Mech-Warda et al., 2022).

Safety And Hazards

The safety information for “4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-phenylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCBQSBWDNAFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine

CAS RN

1019164-34-1
Record name 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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